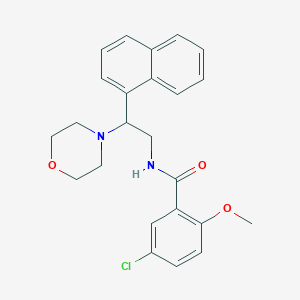

5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3/c1-29-23-10-9-18(25)15-21(23)24(28)26-16-22(27-11-13-30-14-12-27)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,15,22H,11-14,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGGCVIOJUGRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Amide Formation: The amine is then reacted with 2-(naphthalen-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent critically influences physicochemical and pharmacological properties. Key comparisons include:

Structural and Functional Insights

- Solubility: Morpholino’s polarity may counterbalance naphthalene’s hydrophobicity, a feature absent in simpler analogs like 16673-34-0.

- Target Selectivity : Bulky substituents (e.g., naphthalene) could limit off-target effects compared to smaller groups (e.g., trifluoromethyl in ).

Biologische Aktivität

5-Chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro-substituted benzamide core and a morpholino-naphthyl moiety, suggest diverse applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula: C19H22ClN3O2

- Molecular Weight: 363.85 g/mol

- CAS Number: 941870-47-9

The biological activity of 5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action is characterized by:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: The compound can bind to specific receptors, modulating their activity which may result in therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |

| Enzyme Inhibition | Inhibits enzymes such as DHFR (Dihydrofolate Reductase), affecting cell growth. |

| Receptor Modulation | Alters receptor activity, potentially influencing signaling pathways. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various derivatives of benzamide, including 5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, demonstrating significant anti-proliferative effects against human cancer cell lines. The IC50 values indicated potent cytotoxicity comparable to standard chemotherapeutic agents .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding interactions. This suggests a specific binding affinity that could be exploited for drug design .

- Structure-Activity Relationship (SAR) : Comparative studies with similar compounds highlighted that modifications to the morpholino and naphthyl groups significantly influence biological activity. Compounds lacking these structural features showed reduced efficacy in enzyme inhibition and receptor modulation .

Q & A

Q. What synthetic methodologies are typically employed for synthesizing 5-chloro-2-methoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide derivatives?

Synthesis of this compound class generally involves sequential coupling and functionalization steps:

- Step 1: Formation of the benzamide core via coupling of 5-chloro-2-methoxybenzoic acid derivatives with ethyl chloroformate in dichloromethane (DCM) using triethylamine as a base (yield: ~94%) .

- Step 2: Introduction of morpholino and naphthalene groups through nucleophilic substitution or amine coupling. For example, reacting intermediates with morpholine and naphthalen-1-yl-ethylamine in tetrahydrofuran (THF)/water mixtures under sodium carbonate catalysis (yield: 45–93%) .

- Key Tools: NMR (1H/13C) and mass spectrometry (ESI-MS) are used to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

- Analytical HPLC: Two gradient methods (methanol or acetonitrile with 0.1% formic acid) are employed to confirm purity (>97%) and retention times (e.g., 12.35 min for Method A) .

- Spectroscopic Characterization: 1H NMR (e.g., δ3.84 ppm for methoxy groups) and 13C NMR (e.g., δ56.4 ppm for morpholine carbons) provide detailed structural confirmation .

- Melting Point Analysis: Determined using digital melting point apparatus (e.g., 170–172°C for related derivatives) .

Q. What preliminary biological assays are used to evaluate its anti-proliferative activity?

- MTT/Resazurin Assays: Standard 72-hour protocols using cancer cell lines (e.g., A2780 ovarian, HCT-116 colon, MIA PaCa-2 pancreatic) to determine GI50 values (e.g., 1.9 µM for MIA PaCa-2) .

- Cell Line Panels: Activity is tested across leukemia (MV-4-11, U-937) and solid tumor models to assess cell-type specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholino vs. piperazinyl substituents) influence anti-proliferative potency?

-

Branching vs. Linearity: Aliphatic amines (e.g., NH-iPr in 4m ) enhance activity compared to linear chains (NH-nPr in 4n ) due to improved steric interactions with cellular targets .

-

Cyclic vs. Acyclic Groups: Morpholino-containing derivatives (e.g., 4q ) show higher potency in HCT-116 cells than piperazinyl analogues (e.g., 4s ), suggesting differential binding to kinases or tubulin .

-

Key Data:

Compound Substituent (R) GI50 (µM, HCT-116) 4m NH-iPr 12.5 4n NH-nPr 28.7 4q Morpholino 9.8 4s 4-Methylpiperazinyl 15.4

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for this compound class?

- Mechanistic Profiling: For example, 4j (a lead compound) arrests the G2/M cell cycle phase (~42% cells at 10 µM) and induces apoptosis (6% increase in annexin V+/PI+ cells), confirming tubulin-targeting mechanisms despite SAR variability .

- Cross-Cell Line Comparisons: Compounds like 4q show divergent activity in A2780 vs. HCT-116 cells, necessitating proteomics or kinase inhibition assays to identify target selectivity .

Q. What methodological strategies are used to investigate cell-type specificity in anti-cancer activity?

- Panel Testing: Evaluate GI50 values across 8+ cell lines (e.g., pancreatic PANC-1 vs. leukemia KG-1) to identify sensitivity patterns .

- Mechanistic Studies: Flow cytometry for cell cycle arrest (e.g., G2/M phase accumulation) and apoptosis assays (annexin V/PI staining) clarify whether activity is tissue-specific .

Q. How are potential off-target effects or cross-resistance profiles assessed?

- Comparative Profiling: Test resistance in cell lines with known tubulin mutations (e.g., paclitaxel-resistant variants) to determine if activity is retained .

- Kinase Inhibition Screens: Use kinase profiling arrays to rule out off-target interactions with VEGF or PDGFR pathways, common in sulphonamide derivatives .

Methodological Considerations

Q. What computational tools support SAR optimization for this compound?

- Docking Studies: Molecular docking into tubulin (PDB: 1SA0) or carbonic anhydrase IX active sites predicts binding modes of morpholino/naphthalene groups .

- QSAR Models: Topological indices (e.g., Wiener index) correlate substituent hydrophobicity with GI50 values for pancreatic cancer lines .

Q. How is metabolic stability evaluated during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.